molecular formula C11H15N3O B14397938 2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile CAS No. 89846-28-6

2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile

Cat. No.: B14397938
CAS No.: 89846-28-6
M. Wt: 205.26 g/mol
InChI Key: UPPASVLPIIHXCA-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile is an organic compound with the molecular formula C11H15N3O. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a benzonitrile moiety. It is a derivative of benzonitrile, which is a common aromatic nitrile used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile typically involves the reaction of 2-amino-5-bromobenzonitrile with ethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile: Similar structure with a different alkyl group.

    2-Amino-5-[2-(methylamino)-1-hydroxyethyl]benzonitrile: Similar structure with a different alkyl group.

Uniqueness

2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89846-28-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C11H15N3O/c1-2-14-7-11(15)8-3-4-10(13)9(5-8)6-12/h3-5,11,14-15H,2,7,13H2,1H3

InChI Key

UPPASVLPIIHXCA-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC(=C(C=C1)N)C#N)O

Origin of Product

United States

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